2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Overview
Description
The compound "2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride" is a complex molecule that may be related to the thienopyridine class of compounds. Although the specific compound is not directly mentioned in the provided papers, we can infer from the structural similarities that it may possess interesting chemical and biological properties. Thienopyridines are known for their various pharmacological activities, which could include anti-inflammatory properties as suggested by the research on related molecules .
Synthesis Analysis
The synthesis of related compounds, such as secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides, involves reactions with ortho-formylbenzoic acid to yield angular dihydropyridothienopyrimidoisoindole diones . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic routes could be employed, involving multiple steps such as amide formation, sulfamoylation, and cyclization reactions.
Molecular Structure Analysis
The molecular structure of thienopyridine derivatives has been studied using techniques like X-ray structural analysis. One of the angular isoindole-6,12-dione derivatives, which is structurally related to the compound , was examined to determine its conformation and molecular interactions . This suggests that the compound of interest may also exhibit a complex structure with potential for intramolecular interactions, which could be elucidated using similar analytical methods.
Chemical Reactions Analysis
The chemical reactions involving thienopyridine derivatives can lead to various products depending on the reactants and conditions. For instance, the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid results in angular dihydropyridothienopyrimidoisoindole diones, with intermediate products being isolated in some cases . This indicates that the compound may also participate in a variety of chemical reactions, potentially leading to the formation of diverse and biologically active molecules.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, we can infer from related research that thienopyridine derivatives may have properties suitable for medicinal applications. For example, the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate was motivated by the anti-inflammatory activity of structurally related molecules . This suggests that the compound may also possess physical and chemical properties that make it a candidate for anti-inflammatory drug development.
properties
IUPAC Name |
2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S2.ClH/c1-4-5-11-25(3)31(28,29)15-8-6-14(7-9-15)20(27)23-21-18(19(22)26)16-10-12-24(2)13-17(16)30-21;/h6-9H,4-5,10-13H2,1-3H3,(H2,22,26)(H,23,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMVYPNSMHBLHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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